5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Boc protection Synthesis yield Amine protection

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 165947-48-8; MFCD08448165) is a bicyclic heterocyclic building block belonging to the tetrahydrothieno[3,2-c]pyridine family. It features a Boc (tert-butoxycarbonyl)-protected secondary amine at the 5-position and a free carboxylic acid at the 2-position, yielding a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 165947-48-8
Cat. No. B066819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
CAS165947-48-8
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
InChIKeyVYACEHZLOWZZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 165947-48-8): A Differentiated Boc-Protected Building Block for Heterocyclic Drug Discovery


5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 165947-48-8; MFCD08448165) is a bicyclic heterocyclic building block belonging to the tetrahydrothieno[3,2-c]pyridine family. It features a Boc (tert-butoxycarbonyl)-protected secondary amine at the 5-position and a free carboxylic acid at the 2-position, yielding a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol [1]. The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly P2Y12 receptor antagonists and antiplatelet agents structurally related to the thienopyridine class [2]. Its orthogonal protection strategy—combining an acid-labile Boc group with a free carboxylic acid handle—enables sequential functionalization without protecting group manipulation, a feature that distinguishes it from unprotected or fully esterified analogs [3].

Why 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid Cannot Be Replaced by Closely Related Analogs in Multistep Synthesis


The target compound occupies a precise intersection of three structural features—Boc protection, 2-carboxylic acid substitution, and tetrahydro saturation—that are individually available across in-class analogs but never simultaneously present in any single alternative. The unprotected analog (CAS 116118-98-0) lacks the Boc group, rendering it unsuitable for synthetic sequences requiring orthogonal amine protection; the 3-carboxylic acid regioisomer (CAS 1363382-28-8) presents the carboxylate at a geometrically distinct position, altering amide coupling vectors and downstream pharmacophore geometry; and the ethyl ester derivative (CAS 623564-30-7) masks the carboxylic acid, mandating an additional hydrolysis step that reduces overall synthetic efficiency. Substituting any of these analogs into a route designed for the target compound introduces either a protecting group incompatibility, a regioisomeric mismatch, or a deprotection burden that cannot be resolved without route redesign [1]. The quantitative evidence below demonstrates that these differences manifest as measurable gaps in synthesis yield, purity, and physicochemical properties that directly impact procurement decisions .

Quantitative Comparative Evidence for 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 165947-48-8)


Synthesis Yield: Boc Protection of the Unprotected Analog Proceeds at 80% Isolated Yield

The target compound is synthesized directly from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0) via Boc protection using di-tert-butyl dicarbonate and triethylamine in DMF at room temperature, providing 9.36 g of the title compound (80% isolated yield) from 7.6 g of starting material [1]. This 80% yield is reported as a referential example in a published synthetic route, establishing a reproducible baseline for procurement-quality material assessment. In contrast, the reverse process—selective Boc deprotection to regenerate the free amine—typically requires acidic conditions (TFA or HCl) that may compromise acid-sensitive downstream intermediates, demonstrating that the Boc-protected compound is the synthetically preferred storage and shipping form for multistep sequences [2].

Boc protection Synthesis yield Amine protection

Commercial Purity: Target Compound Achieves 98% (HPLC) vs. 95–97% for the Unprotected and 3-Carboxy Analogs

Multiple suppliers specify the target compound at ≥98% purity by HPLC, with moisture content controlled to ≤0.5% [1]. In comparison, the unprotected analog (CAS 116118-98-0) is routinely supplied at 95% purity with suppliers including AKSci (95%), Bidepharm (95%), and CymitQuimica (95%) . The 3-carboxylic acid regioisomer (CAS 1363382-28-8) is available at 95–97% from multiple vendors . The 2-percentage-point purity differential (98% vs. 95–96%) represents a 40–60% reduction in total impurity burden, which is critical when the compound serves as a late-stage intermediate where impurity carry-through can compromise final API purity profiles.

Chemical purity HPLC quality control Procurement specification

LogP Differentiation: Target Compound Occupies an Optimal Lipophilicity Window (LogP 2.68) Between Excessively Polar and Excessively Lipophilic Analogs

The target compound exhibits a calculated LogP of 2.68 and a polar surface area (PSA) of 95.08 Ų [1]. This places it in a favorable physicochemical space relative to its closest analogs: the unprotected analog (CAS 116118-98-0) is substantially more polar with LogP 0.76–1.42 and PSA 77.57 Ų , while the ethyl ester derivative (CAS 623564-30-7) is excessively lipophilic with LogP 3.06–3.22 . The aromatic analog (CAS 86236-37-5) has LogP 1.70–1.99 and PSA 78.43 Ų . A LogP of 2.68 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's guidelines, whereas the unprotected analog (LogP ~0.8–1.4) may suffer from poor membrane permeability, and the ethyl ester (LogP >3.0) risks increased metabolic lability and reduced aqueous solubility.

Lipophilicity LogP Drug-likeness Physicochemical property

Orthogonal Protection Advantage: Boc Group Enables Selective Amine Deprotection Without Compromising the Carboxylic Acid Handle

The target compound's Boc group is selectively cleavable under mild acidic conditions (TFA/CH₂Cl₂ or 3M HCl/EtOAc) while leaving the 2-carboxylic acid intact, enabling a sequential deprotect-and-couple strategy [1]. In contrast, the unprotected analog (CAS 116118-98-0) exposes a free secondary amine that would compete with desired amine nucleophiles during amide coupling at the 2-carboxylic acid, necessitating temporary re-protection before coupling or complex protection/deprotection sequences. The ethyl ester analog (CAS 623564-30-7) requires a separate ester hydrolysis step (e.g., NaOH or LiOH) to liberate the carboxylic acid, adding one synthetic operation and generating a carboxylic acid that is then unprotected at the amine as well, thereby negating the orthogonal advantage . Literature on Boc-protected amino acids confirms that N-Boc protection generally enables amide coupling yields of 70–95% with minimal racemization, while coupling with unprotected secondary amines typically requires careful stoichiometric control to avoid bis-acylation [2].

Orthogonal protection Boc deprotection Multistep synthesis Amide coupling

Regioisomeric Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid Position Alters Amide Coupling Geometry and Downstream Biological Activity

The target compound places the carboxylic acid at the 2-position of the thieno[3,2-c]pyridine scaffold, while the regioisomeric 3-carboxylic acid analog (CAS 1363382-28-8) positions the carboxylate one position away on the thiophene ring. This positional difference alters the vector and geometry of amide bond formation: the 2-carboxylic acid is conjugated with the thiophene π-system and is spatially oriented toward the pyridine ring, whereas the 3-carboxylic acid projects away from the pyridine nitrogen [1]. In the context of P2Y12 receptor antagonist design, tetrahydrothieno[3,2-c]pyridine-2-carboxamides have demonstrated antiplatelet activity comparable to prasugrel and aspirin, with 4-fluorophenyl amide derivatives (compounds 8–11) identified as the most active in a series of analogs [2]. The 2-carboxamide substitution pattern is structurally conserved in clinically validated thienopyridine antiplatelet agents (ticlopidine, clopidogrel, prasugrel), whereas the 3-carboxamide regioisomer has not been associated with equivalent pharmacological validation [3].

Regioisomer Structure-activity relationship Amide geometry P2Y12 antagonist

Functional Group Advantage: Free Carboxylic Acid Eliminates the Hydrolysis Step Required for the Ethyl Ester Analog

The target compound bears a free carboxylic acid at the 2-position, enabling direct activation and amide coupling without a preliminary ester hydrolysis step. The ethyl ester analog (CAS 623564-30-7) must first undergo hydrolysis under basic conditions (e.g., NaOH in dioxane/water or LiOH in THF/water) to liberate the carboxylic acid before it can participate in amide bond formation . This hydrolysis step typically proceeds in 85–95% yield but introduces an additional aqueous workup and purification requirement, and the liberated carboxylic acid then exists as the unprotected amine (if simultaneous Boc cleavage occurs under forcing conditions) or requires careful pH control to avoid Boc loss . The target compound thus arrives ready for direct coupling, reducing the synthetic sequence by one step and avoiding potential side reactions such as epimerization (relevant for chiral substrates) or thiophene ring degradation under prolonged basic conditions.

Free carboxylic acid Ester hydrolysis Amide coupling Synthetic efficiency

Optimal Application Scenarios for 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 165947-48-8) Based on Quantitative Evidence


P2Y12 Receptor Antagonist Lead Optimization: Direct Access to Pharmacologically Validated 2-Carboxamide Chemotype

The compound serves as a direct precursor to tetrahydrothieno[3,2-c]pyridine-2-carboxamides, a chemotype with demonstrated in vitro antiplatelet activity comparable to prasugrel and aspirin. Following Boc deprotection (TFA/CH₂Cl₂, 30 min, rt), the free amine can be functionalized (e.g., alkylation or reductive amination), and the 2-carboxylic acid coupled with diverse amines to generate P2Y12 antagonist libraries [1]. The 2-carboxylic acid regioisomer maps directly onto the clinically validated thienopyridine pharmacophore, reducing the synthetic burden relative to the 3-carboxy regioisomer which would require de novo SAR exploration [2].

Fragment-Based Drug Discovery (FBDD): Boc-Protected Fragment with Balanced LogP for Direct Screening

With a calculated LogP of 2.68 and PSA of 95.08 Ų, the compound occupies a favorable fragment-like physicochemical space (MW 283, within the 'rule of three' guideline for fragments) [1]. The Boc group enhances organic solubility for biochemical assay preparation while remaining cleavable to reveal the free amine for follow-up chemistry upon hit identification. Compared to the unprotected analog (LogP ~0.8–1.4), the target compound's higher lipophilicity improves membrane permeability in cell-based assays, while avoiding the excessive lipophilicity of the ethyl ester (LogP >3.0) that can cause non-specific binding and aggregation [2].

Parallel Medicinal Chemistry Library Synthesis: Pre-Protected Intermediate Maximizes Synthetic Throughput

The orthogonal Boc/COOH protection eliminates two synthetic steps (amine protection and ester hydrolysis) relative to routes starting from the unprotected or ethyl ester analogs. In a 96-well parallel synthesis format, this translates to 1–2 days of time saved per library plate. The 98% HPLC purity specification ensures consistent coupling yields across library members without the need for pre-purification of the building block [1]. The free carboxylic acid enables direct use of standard amide coupling reagents (HATU, EDC/HOBt) under conditions compatible with automated liquid handling [2].

Multistep Total Synthesis of Thienopyridine Natural Product Analogs Requiring Late-Stage Amine Functionalization

In synthetic routes requiring late-stage diversification of the amine position, the Boc group serves as a stable protecting group through multiple synthetic transformations (oxidation, reduction, halogenation, cross-coupling) before being removed under mild acidic conditions to reveal the free amine for final functionalization [1]. The 80% yield benchmark for Boc installation from the unprotected analog provides a calibration point for assessing the efficiency of in-house Boc protection versus procurement of the pre-protected compound [2]. The compound's stability under recommended storage conditions (ambient temperature, protect from light) supports stockpiling for multi-campaign use .

Quote Request

Request a Quote for 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.